molecular formula C10H14N2O5 B150672 5-Methyl-3'-deoxyuridine CAS No. 7084-29-9

5-Methyl-3'-deoxyuridine

Cat. No. B150672
CAS RN: 7084-29-9
M. Wt: 242.23 g/mol
InChI Key: UYUWZFRYAAHPDN-LKEWCRSYSA-N
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Description

Synthesis Analysis

The synthesis of substituted 2'-deoxyuridines has been explored in several studies. For instance, the synthesis of 5-(azidomethyl)-2'-deoxyuridine has been achieved through tosylation of 5-(hydroxymethyl)-2'-deoxyuridine, followed by conversion to azidomethyl derivatives and subsequent catalytic hydrogenation to yield the corresponding amines . Another study describes the preparation of 5-alkyl- and 5-halogeno-2'-deoxyuridine cyclic monophosphate esters from the silver salts of the parent cyclic monophosphates and alkyl(aralkyl) iodides . Additionally, the synthesis of 5-heteroaryl-substituted 2'-deoxyuridines has been reported, with various heteroaromatics obtained from different 5-substituted 2'-deoxyuridines . A method for the synthesis of 6-substituted 2'-deoxyuridines via lithiation of a protected 2'-deoxyuridine derivative followed by reaction with electrophiles has also been presented .

Molecular Structure Analysis

The molecular structure of these nucleoside analogs is crucial for their biological activity. The crystal and molecular structure of a 5-iodo-2'-deoxyuridine cyclic monophosphate ester has been determined, providing insights into the conformation and potential interactions of these molecules . Although the exact structure of 5-Methyl-3'-deoxyuridine is not discussed, the structural analyses of related compounds can offer valuable information about the steric and electronic effects of substituents on the nucleoside scaffold.

Chemical Reactions Analysis

The chemical reactivity of substituted 2'-deoxyuridines is important for their biological function. The generation of a 5-(2'-deoxyuridinyl)methyl radical from a phenyl selenide precursor has been demonstrated, which is significant as such radicals can be involved in DNA damage and repair mechanisms . The papers do not provide specific reactions for 5-Methyl-3'-deoxyuridine, but the discussed reactions of similar compounds can shed light on the types of chemical transformations that these nucleosides can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted 2'-deoxyuridines, such as solubility, stability, and reactivity, are influenced by their substituents. The papers provided do not directly address the properties of 5-Methyl-3'-deoxyuridine, but the synthesis and structural characterization of related compounds suggest that these properties are carefully considered in the context of their potential biological applications .

Relevant Case Studies

The antiviral activities of these nucleoside analogs have been evaluated in several studies. Compounds such as 5-(azidomethyl)-2'-deoxyuridine have shown to inhibit the growth of murine Sarcoma 180 and L1210 in culture and to strongly inhibit the replication of herpes simplex virus type 1 . Selective antiviral activity against herpes simplex virus type 1 and varicella zoster virus has been noted for 5-heteroaryl-substituted 2'-deoxyuridines, indicating the importance of phosphorylation by virus-specified thymidine kinase for their activity . These case studies highlight the potential therapeutic applications of these nucleoside analogs in treating viral infections.

Scientific Research Applications

Oligomerization in Aqueous Solutions

5-Methyl-3'-deoxyuridine, through its derivative 3'-amino-3'-deoxyuridine, facilitates the formation of dinucleoside phosphoramidates in aqueous solutions. This reaction is notably faster than with uridine, highlighting its potential in template-directed syntheses for efficient oligomer formation (Zieliński & Orgel, 1985).

Effects on Neural Stem Cells

Bromodeoxyuridine (BrdU), a halogenated nucleotide related to 5-Methyl-3'-deoxyuridine, has been used to study neural stem cells (NSC). NSCs exposed to BrdU display a loss of stem cell markers and undergo astrocytic differentiation. This process involves a reduction in DNA methyltransferases and a loss of global DNA CpG methylation, important for understanding stem cell behavior and differentiation (Schneider & d’Adda di Fagagna, 2012).

Antiviral Activities

Compounds like 5-(2-haloethyl)-2'-deoxyuridines, closely related to 5-Methyl-3'-deoxyuridine, have demonstrated significant and selective antiviral activities. Their effectiveness against herpes simplex virus types 1 and 2 in cell culture and in vivo models points to their potential in antiviral therapy (Griengl et al., 1985).

Synthetic Oligonucleotide Incorporation

5-Methyl-3'-deoxyuridine derivatives, such as 5-carboxy-2′-deoxyuridine, are used in synthetic oligonucleotides. A novel synthesis method for these compounds has implications for DNA studies and the understanding of nucleic acid modifications (Guerniou et al., 2003).

Reaction with Cysteine

Research on derivatives of 5-Methyl-3'-deoxyuridine, such as 5-Bromo-2'-deoxyuridine, shows their reaction with cysteine, leading to the production of 2'-deoxyuridine and 5-(cystein-S-yl)-2'-deoxyuridine. This reaction mechanism plays a role in understanding biochemical interactions and potential drug development (Pal, 1978).

Safety And Hazards

No special precautions are necessary if used correctly . Avoid breathing dust/fume/gas/mist/vapours/spray . Avoid prolonged or repeated exposure . Keep away from sources of ignition . Take precautionary measures against static discharge .

Future Directions

To enable fast, economical and efficient access to 5-hydroxymethylated derivatives of 2’-deoxyuridine, a method of O-5 chemoselective transformation of unprotected has been reported .

properties

IUPAC Name

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUWZFRYAAHPDN-LKEWCRSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432282
Record name 5-methyl-3'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3'-deoxyuridine

CAS RN

7084-29-9
Record name 5-methyl-3'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M SANEYOSHI, J TOHYAMA… - Chemical and …, 1982 - jstage.jst.go.jp
… Di-0-p-chlorobenzoyl—5-methyl-3’-deoxyuridine (5b) and 2',5’~di-Op-chlorobenzoyl-5-ethyl-3’deoxyuridine (5c)—————Stannic chloride (1.5 eq to 3) in 10 ml of acetonitrile was …
Number of citations: 12 www.jstage.jst.go.jp
J Shim, G Larson, V Lai, S Naim, JZ Wu - Antiviral research, 2003 - Elsevier
Nucleoside chain terminators represent one of the most promising classes of antiviral drug for DNA viruses and retroviral infection; however, they have not been fully explored against …
Number of citations: 76 www.sciencedirect.com

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